
(2-Methylthiolan-2-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylthiolan-2-yl)methanesulfonamide is a chemical compound with the molecular formula C6H13NO2S2 and a molecular weight of 195.30 . It is primarily used for research purposes and is known for its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylthiolan-2-yl)methanesulfonamide involves several steps, typically starting with the preparation of the thiolane ring followed by sulfonamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylthiolan-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce sulfoxide or sulfone functionalities.
Reduction: Reduction reactions can modify the sulfonamide group.
Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
(2-Methylthiolan-2-yl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2-Methylthiolan-2-yl)methanesulfonamide involves its interaction with biological molecules through its sulfonamide group. This group can form hydrogen bonds and interact with various enzymes and receptors, influencing biochemical pathways. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonamide: A simpler analog with similar sulfonamide functionality.
Thiolan-2-ylmethanesulfonamide: Lacks the methyl group, affecting its reactivity and interactions.
N-Methylmethanesulfonamide: Different substitution pattern on the nitrogen atom.
Uniqueness
(2-Methylthiolan-2-yl)methanesulfonamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. The presence of the thiolane ring and the methyl group provides distinct steric and electronic properties compared to other sulfonamides.
Propriétés
Formule moléculaire |
C6H13NO2S2 |
|---|---|
Poids moléculaire |
195.3 g/mol |
Nom IUPAC |
(2-methylthiolan-2-yl)methanesulfonamide |
InChI |
InChI=1S/C6H13NO2S2/c1-6(3-2-4-10-6)5-11(7,8)9/h2-5H2,1H3,(H2,7,8,9) |
Clé InChI |
WDXUCFAEYVVPFP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCS1)CS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



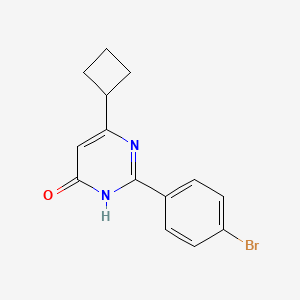
![2-[(3-Bromophenyl)sulfanyl]acetaldehyde](/img/structure/B13206282.png)
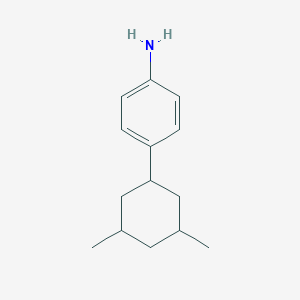
![Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine](/img/structure/B13206300.png)
![[2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol](/img/structure/B13206306.png)
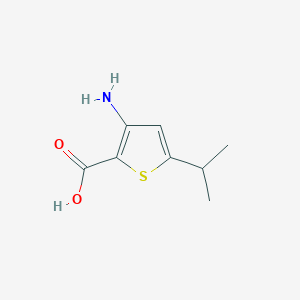
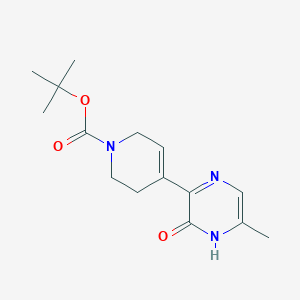
![4-(1-Methyl-1H-pyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13206315.png)
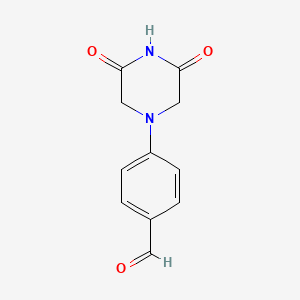
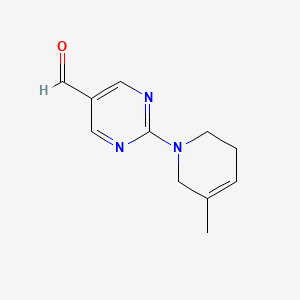


![1-[1-(Aminomethyl)cyclobutyl]-1-cyclobutylethan-1-ol](/img/structure/B13206343.png)
